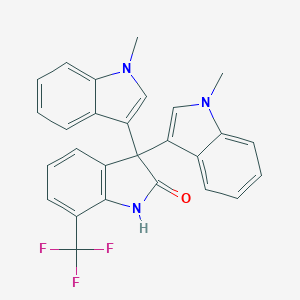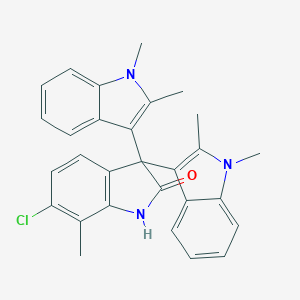![molecular formula C34H32N2O3 B307472 ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate](/img/structure/B307472.png)
ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate is a synthetic compound that is used in scientific research for its potential therapeutic applications. This compound is also known as DMF-DABCO-Et or Compound 29. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, one limitation is that this compound may not be suitable for use in vivo due to its low solubility and potential toxicity.
Direcciones Futuras
There are several future directions for research on ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential therapeutic applications in vivo, particularly in animal models of cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate involves several steps, including the reaction of 2-furaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 1,2-dimethyl-3-indolylmethyl chloride. The final step involves the reaction of the resulting intermediate with ethyl 4-bromobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.
Propiedades
Fórmula molecular |
C34H32N2O3 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
ethyl 4-[5-[bis(1,2-dimethylindol-3-yl)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C34H32N2O3/c1-6-38-34(37)24-17-15-23(16-18-24)29-19-20-30(39-29)33(31-21(2)35(4)27-13-9-7-11-25(27)31)32-22(3)36(5)28-14-10-8-12-26(28)32/h7-20,33H,6H2,1-5H3 |
Clave InChI |
DAKNWTWXPXCMMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[10-bromo-6-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307389.png)
![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)

![7-Acetyl-6-[3-(allyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307396.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)
![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)